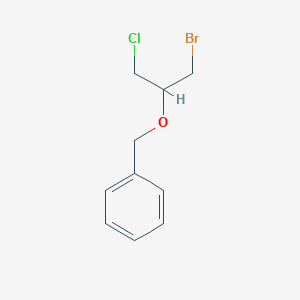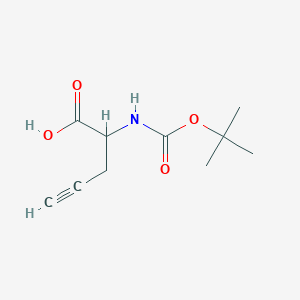
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid is a compound that falls within the category of protected amino acids, which are commonly used in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mildly acidic conditions. While the provided papers do not directly discuss 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid, they do provide insights into similar compounds and the general chemistry of Boc-protected amino acids.
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the protection of the amino group with a Boc group and subsequent modifications to the side chain or the carboxylic acid group. In the first paper, a Boc-protected analog of aspartic acid with a boronic acid moiety is synthesized through alkylation, followed by selective cleavage of the Boc group and coupling with another amino acid . The second paper discusses the activation of carboxylic acids using tert-butyl carbonates, leading to the formation of active esters that can react with amines to form amides or peptides . These methods could be adapted for the synthesis of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid by protecting the amino group and introducing the appropriate side chain modifications.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid. The third paper describes a Boc-protected cyclohexyl amino acid, where the molecular structure is stabilized by intramolecular hydrogen bonding . This stabilization is a common feature in Boc-protected amino acids and can influence the overall conformation and reactivity of the molecule.
Chemical Reactions Analysis
Boc-protected amino acids can undergo a variety of chemical reactions, particularly in the context of peptide synthesis. The Boc group can be selectively removed under acidic conditions without affecting other protecting groups. This allows for the sequential addition of amino acids to build peptides in a controlled manner. The first paper illustrates the use of a Boc-protected amino acid in peptide coupling reactions , while the second paper shows the formation of amides from active esters derived from carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. This group increases the steric bulk and hydrophobicity of the amino acid, which can affect solubility and reactivity. The Boc group also provides protection from unwanted side reactions during peptide synthesis, such as racemization. The stability of the Boc group under various conditions allows for its use in solid-phase peptide synthesis and other synthetic applications where selective deprotection is required.
Aplicaciones Científicas De Investigación
Application
This compound has been used in the synthesis of new derivatives of β-(1,2,4-Triazol-1-yl)alanine .
Method
The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Results
The synthesis resulted in a new derivative of β-(1,2,4-Triazol-1-yl)alanine in four steps and 68% overall yield .
2. Dipeptide Synthesis
Application
This compound has been used in the synthesis of dipeptides .
Method
A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Results
The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
3. Glycine Derivative
Application
“(S)-2-((Tert-butoxycarbonyl)amino)pent-4-enoic acid” is a derivative of the amino acid glycine .
Method
This compound is commercially available and can be used as a starting material in various biochemical reactions .
Results
The specific results or outcomes would depend on the particular reaction or experiment being conducted .
4. Click Chemistry Reagent
Application
“®-2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid” is a click chemistry reagent . It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Method
The compound can be reacted with azide-containing molecules in the presence of a copper catalyst to form a triazole ring .
Results
The specific results or outcomes would depend on the particular reaction or experiment being conducted .
5. Ergogenic Supplements
Application
Amino acids and amino acid derivatives, including “(S)-2-((Tert-butoxycarbonyl)amino)pent-4-enoic acid”, have been commercially used as ergogenic supplements .
Method
These supplements are typically consumed orally in pill or powder form. They are recognized to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Results
The specific results or outcomes would depend on the particular individual and the intensity and duration of their exercise regimen .
6. Click Chemistry
Application
“®-2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid” is a click chemistry reagent . It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Method
The compound can be reacted with azide-containing molecules in the presence of a copper catalyst to form a triazole ring .
Results
The specific results or outcomes would depend on the particular reaction or experiment being conducted .
Safety And Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHAJIFPHJYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393205 | |
| Record name | 2-tert-Butoxycarbonylamino-pent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid | |
CAS RN |
61172-66-5 | |
| Record name | 2-tert-Butoxycarbonylamino-pent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



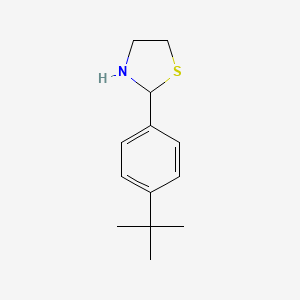
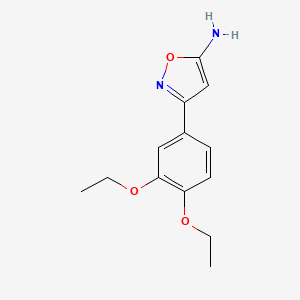
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)
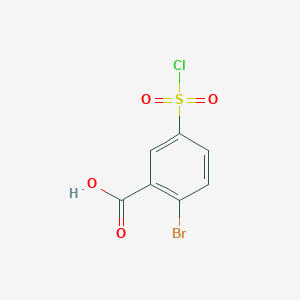
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)
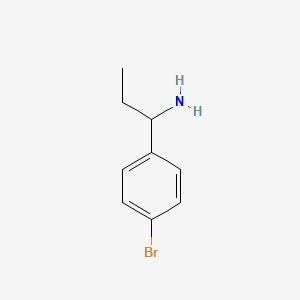
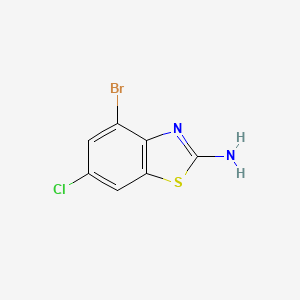
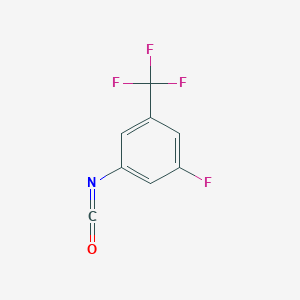
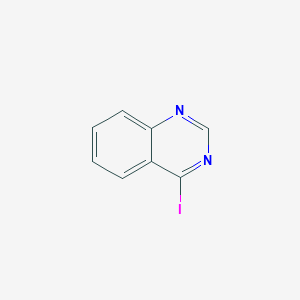
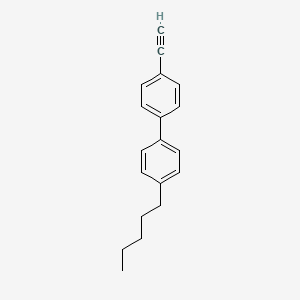
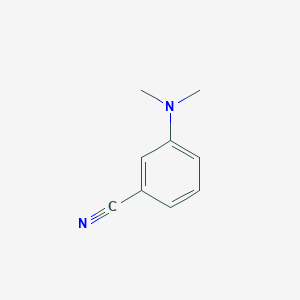
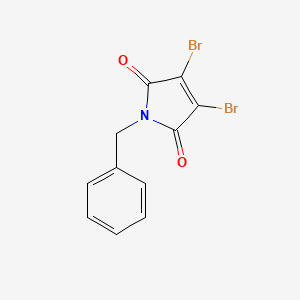
![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)
